Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-
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Overview
Description
“Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-” is also known as copper 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate . It is a complex of copper with a fluorinated heptanedionate ligand .
Molecular Structure Analysis
The molecular formula of this compound is C20H20CuF14O6 . It is a complex of copper with two heptanedionate ligands, each of which has been substituted with fluorine and trifluoromethoxy groups .Scientific Research Applications
Electronic Structure and Magnetism
Copper bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5] exhibits unique electronic and magnetic properties. A study by Wisbey et al. (2007) explored the electronic structure of a similar metal-organic copper spin-1/2 molecule, highlighting its magnetic moment and the agreement between photoemission results and model calculations. This molecule showed a small gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, indicating potential for application in magnetic and electronic devices (Wisbey et al., 2007).
Crystal Structures and Coordination Chemistry
Crystal structures of copper complexes offer insights into coordination chemistry and potential applications in materials science. Wang et al. (2021) investigated the crystal structures of bimetallic molecular compounds with copper, which included isolated tetrahedral cations of copper(I) ions. Such structural insights are crucial for the development of new materials and catalysts (Wang, Nisbet & Poeppelmeier, 2021).
Copper Catalysis
Copper complexes are known for their catalytic properties. Nandurkar et al. (2007) found that copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an efficient catalyst for N-arylation of various amines, demonstrating the potential of copper complexes in organic synthesis and industrial applications (Nandurkar, Bhanushali, Bhor & Bhanage, 2007).
Luminescent Properties and Temperature Sensing
The luminescent properties of copper complexes have been explored for potential applications in temperature sensing. Wang et al. (2014) synthesized a copper(I) cluster compound with dual emissions, demonstrating its ability as a self-calibrated molecular thermometer over a wide temperature range. This highlights the utility of copper complexes in sensing and diagnostic applications (Wang, Li, Zheng, Huang & Li, 2014).
Copper Complexes in Superoxide Dismutation
Copper complexes have been investigated for their ability to catalyze the dismutation of superoxide ions. Schepetkin et al. (2006) studied two copper(II) complexes capable of catalyzing the dismutation of superoxide anion and decomposition of H2O2, suggesting their potential as superoxide dismutase mimetics and antioxidants in biological systems (Schepetkin, Potapov, Khlebnikov, Korotkova, Lukina, Malovichko, Kirpotina & Quinn, 2006).
Safety and Hazards
This compound has been associated with various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, and flammability .
properties
IUPAC Name |
dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.2Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;;/q;;2*+2/p-2/b2*5-4-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVXQSFIEOMONY-WSTITRFPSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2].[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2].[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cu2F14O4+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137700689 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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